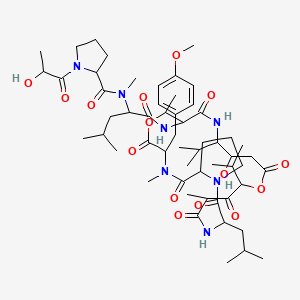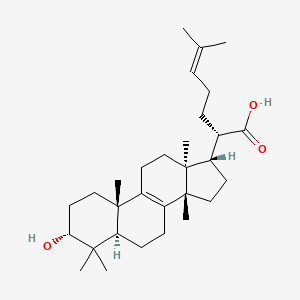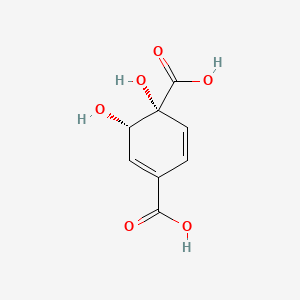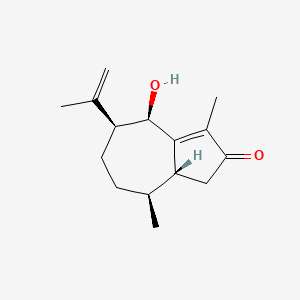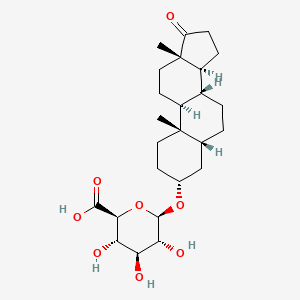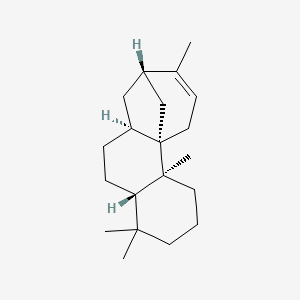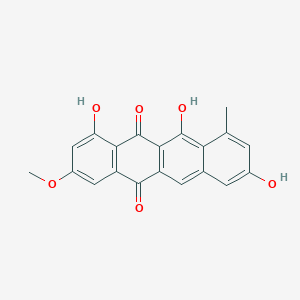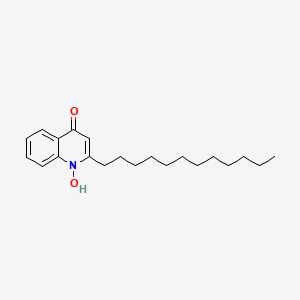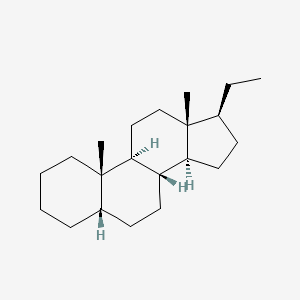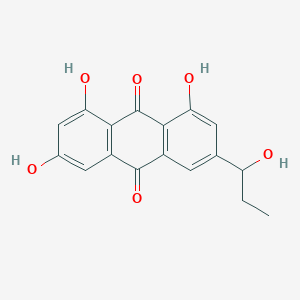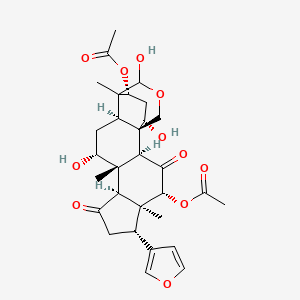
Isochuanliansu
Overview
Description
Isochuanliansu, also known as Isotoosendanin, is a naturally occurring compound found in the plant Melia toosendan. It is a type of triterpenoid saponin, which are known for their diverse biological activities. This compound is recognized for its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-tumor effects .
Mechanism of Action
Target of Action
It has been found to have a significant effect on autophagy in triple-negative breast cancer (tnbc) cells .
Mode of Action
Isochuanliansu acts as a late-stage autophagy inhibitor . It inhibits autophagy by elevating the pH of lysosomes, rather than blocking the fusion of autophagosomes and lysosomes . This means that it interferes with the normal functioning of lysosomes, which are responsible for the degradation of cellular components.
Biochemical Pathways
This compound affects the autophagy pathway, a crucial process for maintaining cellular homeostasis. By inhibiting late-stage autophagy, this compound disrupts the normal degradation and recycling of cellular components, which can lead to cell death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . The compound was found to be detectable in rat plasma, indicating that it is absorbed into the bloodstream.
Result of Action
The inhibition of autophagy by this compound can lead to cell death, particularly in cancer cells . In studies on TNBC, this compound was found to enhance the cytotoxic effects of the chemotherapy drug irinotecan, leading to increased apoptosis (programmed cell death) in cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the activity of this compound, as its mechanism of action involves altering lysosomal pH . .
Biochemical Analysis
Biochemical Properties
Isotoosendanin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of TGFβR1, a receptor involved in the TGF-β signaling pathway. This inhibition leads to a reduction in the expression of GOT2, a gene downstream of Smad2/3, which is crucial for the metastasis of triple-negative breast cancer cells . Additionally, Isotoosendanin interacts with MYH9, a protein that regulates mitochondrial fission and lamellipodia formation, thereby influencing cellular dynamics .
Cellular Effects
Isotoosendanin exerts significant effects on various cell types and cellular processes. In triple-negative breast cancer cells, it reduces metastasis by inhibiting mitochondrial fission and lamellipodia formation. This compound also impacts cell signaling pathways, such as the TGF-β-Smad2/3 pathway, leading to changes in gene expression and cellular metabolism . Furthermore, Isotoosendanin has demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of Isotoosendanin involves its binding interactions with biomolecules and subsequent modulation of cellular functions. By directly binding to TGFβR1, Isotoosendanin abrogates the activation of the TGF-β-Smad2/3 signaling pathway, resulting in decreased expression of GOT2. This reduction in GOT2 expression leads to enhanced degradation of MYH9, thereby inhibiting mitochondrial fission and lamellipodia formation in cancer cells . Additionally, Isotoosendanin’s cytotoxic effects are mediated through its interactions with various cellular targets, leading to apoptosis and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isotoosendanin have been observed to change over time. Studies have shown that Isotoosendanin remains stable under various conditions, with minimal degradation. Long-term exposure to Isotoosendanin has been associated with sustained inhibition of cancer cell metastasis and reduction in inflammatory responses . These findings suggest that Isotoosendanin maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of Isotoosendanin vary with different dosages in animal models. At lower doses, Isotoosendanin has been shown to effectively inhibit cancer cell metastasis and reduce inflammation without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed. These findings highlight the importance of optimizing the dosage of Isotoosendanin to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Isotoosendanin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation . Additionally, Isotoosendanin’s interactions with the TGF-β-Smad2/3 pathway affect the levels of various metabolites, further influencing cellular metabolic processes .
Transport and Distribution
Within cells and tissues, Isotoosendanin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its bioactive effects . Studies have shown that Isotoosendanin accumulates in mitochondria and other cellular compartments, contributing to its efficacy in inhibiting cancer cell metastasis and reducing inflammation .
Subcellular Localization
Isotoosendanin’s subcellular localization plays a critical role in its activity and function. It is primarily localized to mitochondria, where it inhibits mitochondrial fission and lamellipodia formation by modulating the activity of MYH9 and other proteins . Additionally, Isotoosendanin’s targeting signals and post-translational modifications direct it to specific cellular compartments, enhancing its bioactivity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochuanliansu can be extracted from the fruit of Melia toosendan using organic solvents such as ethanol or methanol. The extraction process involves several steps:
Extraction: The plant material is soaked in an organic solvent to dissolve the active compounds.
Filtration: The solution is filtered to remove solid residues.
Concentration: The solvent is evaporated to concentrate the extract.
Purification: The concentrated extract is purified using techniques like column chromatography to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Isochuanliansu undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives .
Scientific Research Applications
Isochuanliansu has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Research focuses on its potential as an anti-inflammatory, analgesic, and anti-cancer agent.
Industry: this compound is explored for its use in developing new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Isochuanliansu is compared with other triterpenoid saponins, such as:
Chuanliansu: Another compound from Melia toosendan with similar biological activities.
Cycloastragenol: A triterpenoid saponin from Astragalus membranaceus known for its anti-aging properties.
Panaxadiol: A dammarane-type triterpenoid saponin from Panax ginseng with anti-cancer effects.
Uniqueness: this compound is unique due to its specific molecular structure and the combination of biological activities it exhibits. Its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
[(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28?,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHGAWHOBGXBGC-MIUHORAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@@]23COC(C1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913606 | |
| Record name | 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97871-44-8 | |
| Record name | Isochuanliansu | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097871448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known mechanisms of action of isotoosendanin against cancer cells?
A1: Research suggests that isotoosendanin exhibits anti-cancer activity through multiple mechanisms. In triple-negative breast cancer cells, isotoosendanin has been shown to induce necrosis, apoptosis, and autophagy []. Further studies have revealed its ability to inhibit TGF-β-induced epithelial-mesenchymal transition by directly targeting TGFβR1, thereby suppressing tumor growth [].
Q2: Has isotoosendanin been identified in Melia toosendan before? What is its chemical structure?
A2: While isotoosendanin has been a subject of recent studies, a novel compound, Δ5,6-isotoosendanin, was isolated from the chloroform layer of Melia toosendan Fructus []. This finding suggests structural similarities between the two compounds and warrants further investigation into their relationship and individual properties. The exact structural characterization of isotoosendanin, including its molecular formula, weight, and spectroscopic data, requires further investigation and reporting in scientific literature.
Q3: What analytical techniques are employed to study isotoosendanin?
A3: A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for quantifying isotoosendanin in rat plasma []. This method utilizes a triple quadrupole mass spectrometer with positive ion mode atmospheric pressure chemical ionization. This technique allows for accurate determination of pharmacokinetic parameters, crucial for understanding the compound's behavior within a living organism.
Q4: What are the implications of the developed LC-MS/MS method for future isotoosendanin research?
A4: The successful development and validation of the LC-MS/MS method [] offer a valuable tool for future pharmacokinetic studies of isotoosendanin. This method allows researchers to accurately measure the absorption, distribution, metabolism, and excretion of isotoosendanin in preclinical models, providing essential data for understanding its efficacy and safety profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


